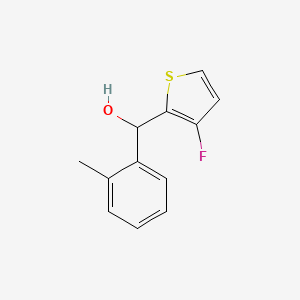
(3-Fluorothiophen-2-yl)(o-tolyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluorothiophen-2-yl)(o-tolyl)methanol is an organic compound with the molecular formula C12H11FOS. It is a fluorinated building block used in various chemical syntheses. The compound features a thiophene ring substituted with a fluorine atom and a tolyl group attached to a methanol moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorothiophen-2-yl)(o-tolyl)methanol typically involves the reaction of 3-fluorothiophene with o-tolualdehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
化学反応の分析
Types of Reactions
(3-Fluorothiophen-2-yl)(o-tolyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of (3-Fluorothiophen-2-yl)(o-tolyl)ketone.
Reduction: Formation of (3-Fluorothiophen-2-yl)(o-tolyl)alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3-Fluorothiophen-2-yl)(o-tolyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of (3-Fluorothiophen-2-yl)(o-tolyl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved depend on the specific application and target molecule. For example, in medicinal chemistry, it may interact with receptors or enzymes involved in disease pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- (3-Chlorothiophen-2-yl)(o-tolyl)methanol
- (3-Bromothiophen-2-yl)(o-tolyl)methanol
- (3-Iodothiophen-2-yl)(o-tolyl)methanol
Uniqueness
(3-Fluorothiophen-2-yl)(o-tolyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of compounds, making this compound particularly valuable in medicinal chemistry and drug development.
特性
分子式 |
C12H11FOS |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
(3-fluorothiophen-2-yl)-(2-methylphenyl)methanol |
InChI |
InChI=1S/C12H11FOS/c1-8-4-2-3-5-9(8)11(14)12-10(13)6-7-15-12/h2-7,11,14H,1H3 |
InChIキー |
RGDZGDFLOUHLBB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(C2=C(C=CS2)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2S)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine](/img/structure/B13082768.png)
![3-Bromo-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole](/img/structure/B13082781.png)
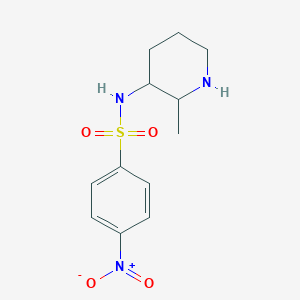
amine](/img/structure/B13082792.png)
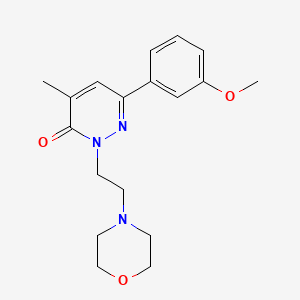
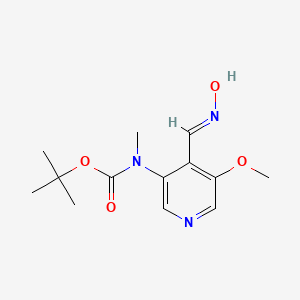
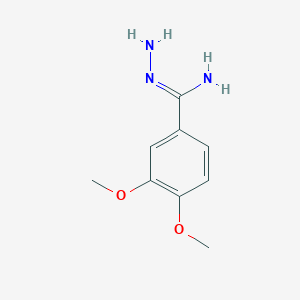
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B13082805.png)
![tert-Butyl 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13082818.png)
![4-[4-(Propan-2-yl)phenyl]azetidin-2-one](/img/structure/B13082824.png)
![N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B13082827.png)

![8-Methyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13082837.png)

